6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” is a novel compound that has been identified as a potential inhibitor of IL-17A . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . This compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors that are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Scientific Research Applications
Synthesis and Chemical Properties
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine derivatives have been explored in various synthetic routes, demonstrating their versatility in chemical synthesis. For example, the synthesis of imidazo[1,2-b]pyridazines and their derivatives has been a subject of interest due to their potential pharmacological properties. One study detailed the synthesis of imidazo[1,2-b]pyridazine derivatives, which were evaluated for their central nervous system activities, highlighting the scaffold's potential in drug discovery (Barlin et al., 1992). Similarly, the discovery and optimization of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors showcase the therapeutic relevance of such scaffolds in neurological disorders (Savall et al., 2018).
Therapeutic Potential
The imidazo[1,2-b]pyridazine core has been identified as a key structure in the development of compounds with significant therapeutic potential. For instance, novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding to amyloid plaques in vitro, suggesting their use in the development of diagnostic agents for Alzheimer's disease (Zeng et al., 2010). Moreover, imidazo[1,2-b]pyridazine compounds incorporating polar nitro and amino moieties have shown potent acetylcholinesterase inhibitory activity, with implications for the treatment of neurodegenerative diseases (Sharma et al., 2021).
Biological Applications
The biological applications of imidazo[1,2-b]pyridazine derivatives extend beyond their potential as therapeutic agents. Their chemical structure serves as a scaffold for the development of various compounds with diverse biological activities. For instance, the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation demonstrates the scaffold's adaptability in creating biologically active molecules (Mohan et al., 2013). Additionally, the imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" framework due to its extensive applications in medicinal chemistry, showcasing its significance in the development of anticancer, antimicrobial, and antiviral agents (Deep et al., 2016).
Future Directions
The future directions for “6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” could involve further studies to confirm its efficacy as an IL-17A inhibitor and potential treatment for psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, more research is needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Mechanism of Action
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine , and TAK1, which is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of IL-17A can lead to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis . The inhibition of TAK1 can lead to decreased growth of multiple myeloma cell lines .
Properties
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.